

Technical Whitepaper: 2-(Azetidin-1-yl)-5-bromopyrimidine (CAS 850349-22-3)

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Compound of Interest

Compound Name: 2-(Azetidin-1-yl)-5-bromopyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-(Azetidin-1-yl)-5-bromopyrimidine**, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The information presented is intended to support research and development activities by providing key data on its synthesis, analytical characterization, and potential utility.

Core Compound Information

2-(Azetidin-1-yl)-5-bromopyrimidine is a substituted pyrimidine derivative incorporating a strained four-membered azetidine ring. Such scaffolds are of significant interest in drug discovery due to their ability to introduce three-dimensionality and modulate physicochemical properties.

Property	Value	Source
CAS Number	850349-22-3	N/A
Molecular Formula	C ₇ H ₈ BrN ₃	N/A
Molecular Weight	214.06 g/mol	N/A
IUPAC Name	2-(Azetidin-1-yl)-5-bromopyrimidine	N/A

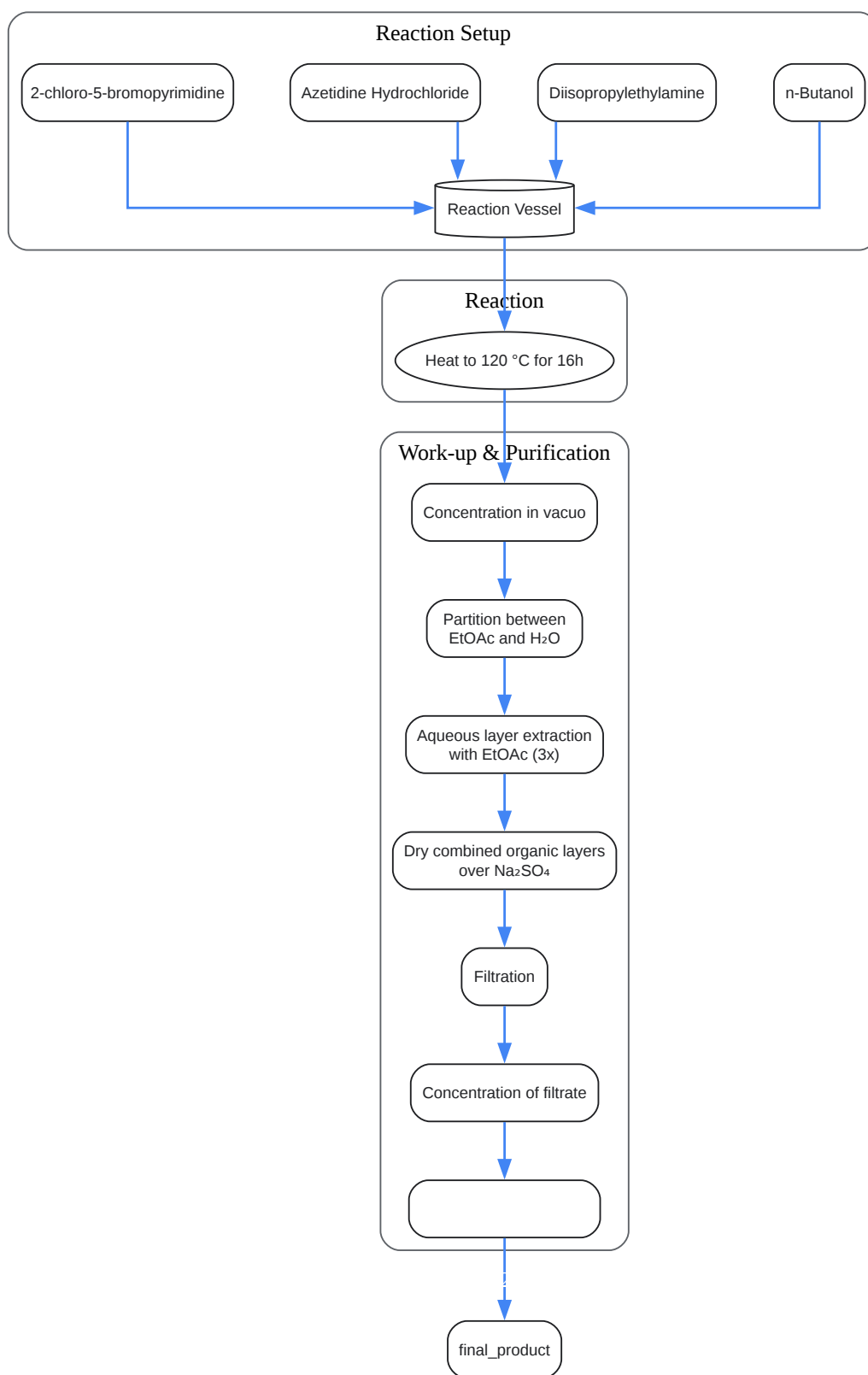
Synthesis and Experimental Protocols

The synthesis of **2-(Azetidin-1-yl)-5-bromopyrimidine** can be achieved through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below, based on established patent literature.

Synthesis of 2-(Azetidin-1-yl)-5-bromopyrimidine

This procedure outlines the reaction of 2-chloro-5-bromopyrimidine with azetidine hydrochloride.

Experimental Workflow:



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Caption: Synthetic workflow for 2-(Azetidin-1-yl)-5-bromopyrimidine.

Detailed Protocol:

- A mixture of 2-chloro-5-bromopyrimidine (1.0 g, 5.17 mmol), azetidine hydrochloride (0.58 g, 6.20 mmol), and diisopropylethylamine (2.7 mL, 15.5 mmol) in n-butanol (10 mL) is prepared in a suitable reaction vessel.
- The reaction mixture is heated to 120 °C and stirred for 16 hours.
- Upon completion, the reaction mixture is allowed to cool to room temperature and then concentrated under reduced pressure (in vacuo).
- The resulting residue is partitioned between ethyl acetate (EtOAc) and water (H₂O).
- The aqueous layer is separated and further extracted three times with ethyl acetate.
- The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in hexanes, to yield **2-(Azetidin-1-yl)-5-bromopyrimidine** as a white solid.

Analytical Data

Comprehensive analytical data is crucial for the characterization and quality control of chemical compounds. The following table summarizes the available analytical data for **2-(Azetidin-1-yl)-5-bromopyrimidine**.

Analytical Method	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 8.27 (s, 2H), 4.07 (t, J=7.3 Hz, 4H), 2.40 (p, J=7.3 Hz, 2H)
¹³ C NMR	Data not currently available in searched literature.
Mass Spectrometry	Data not currently available in searched literature.
HPLC Analysis	Data not currently available in searched literature.

Potential Applications in Drug Discovery

While specific biological activity for **2-(Azetidin-1-yl)-5-bromopyrimidine** has not been explicitly detailed in the public domain literature, its structural motifs are prevalent in compounds with diverse pharmacological activities. The azetidine ring can improve metabolic stability and solubility, while the bromopyrimidine moiety serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.

Based on the broader class of azetidiny-pyrimidine derivatives, this compound could serve as a key intermediate in the synthesis of inhibitors for various biological targets.

Logical Relationship for Potential Drug Discovery Application:



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Caption: Potential workflow for drug discovery using the title compound.

Signaling Pathways

Currently, there is no specific information in the reviewed literature linking **2-(Azetidin-1-yl)-5-bromopyrimidine** to the modulation of any particular signaling pathway. Further biological evaluation is required to elucidate its mechanism of action and potential molecular targets.

Conclusion

2-(Azetidin-1-yl)-5-bromopyrimidine is a readily synthesizable chemical intermediate with potential for broad application in medicinal chemistry. The provided synthetic protocol and analytical data serve as a valuable resource for researchers. While its specific biological activity remains to be determined, its structural features make it an attractive starting point for the development of novel therapeutic agents. Further research into its biological properties is warranted to fully explore its potential in drug discovery.

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